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molecular formula C7H4BrF5O2S B1466983 3-Bromo-5-(pentafluorosulfur)benzoic acid CAS No. 1180675-98-2

3-Bromo-5-(pentafluorosulfur)benzoic acid

Cat. No. B1466983
M. Wt: 327.07 g/mol
InChI Key: GGDWTFSLWQRHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394309B2

Procedure details

150 g (604 mmol) of 3-(pentafluoro-λ6-sulphanyl)benzoic acid [lit. e.g.: C. Zarantonello et al., J. Fluorine Chem. 2007, 128 (12), 1449-1453; WO 2005/047240-A1; also available commercially] were initially charged in 300 ml of trifluoroacetic acid, and 90 ml of concentrated sulphuric acid were added. 161.4 g (907 mmol) of N-bromosuccinimide (NBS) were added to the resulting clear solution. The reaction mixture was then stirred at a temperature of 50° C. overnight (about 18 h). After cooling to RT, the mixture was carefully stirred into about 2.25 liters of ice water. The precipitated product was filtered off with suction, washed with water and dried under high vacuum. This gave 193 g (96% of theory, 98% pure) of the title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
161.4 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
2.25 L
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][S:2]([F:15])([F:14])([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].FF.S(=O)(=O)(O)O.[Br:23]N1C(=O)CCC1=O>FC(F)(F)C(O)=O>[Br:23][C:10]1[CH:9]=[C:5]([CH:4]=[C:3]([S:2]([F:12])([F:13])([F:14])([F:15])[F:1])[CH:11]=1)[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
FS(C=1C=C(C(=O)O)C=CC1)(F)(F)(F)F
Step Two
Name
Fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Three
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
161.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Six
Name
ice water
Quantity
2.25 L
Type
reactant
Smiles
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at a temperature of 50° C. overnight (about 18 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC=1C=C(C(=O)O)C=C(C1)S(F)(F)(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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